molecular formula C9H10N2O2 B1297684 5,6-Dimethoxybenzimidazole CAS No. 72721-02-9

5,6-Dimethoxybenzimidazole

Katalognummer B1297684
CAS-Nummer: 72721-02-9
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: BTWUUHKQHOSMIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethoxybenzimidazole is an organic compound that contains a benzene ring fused to an imidazole ring .


Synthesis Analysis

5,6-Dimethoxybenzimidazole is synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . In a study, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole and symmetrically-connected N-heterocyclic carbenes (NHC) were synthesized. Then, the NHC precursor compounds were reacted with PdCl2 and Pd (II)-NHC complexes were obtained .


Molecular Structure Analysis

The molecular formula of 5,6-Dimethoxybenzimidazole is C9H10N2O2 . It consists of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactivity of 5,6-Dimethoxybenzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions .


Physical And Chemical Properties Analysis

5,6-Dimethoxybenzimidazole has a molecular weight of 178.19 g/mol .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Anticancer Activity

Research has demonstrated the synthesis and evaluation of compounds related to benzimidazole, highlighting their potential cytotoxic effects against cancer cell lines. For instance, derivatives of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid have been identified as inhibitors of the protein kinase fibroblast growth factor receptor 1 (FGFR1), a target for anticancer drug development, with one compound showing an inhibitory concentration (IC50) value of 150 nM in vitro (Volynets et al., 2019)[https://consensus.app/papers/identification-protein-kinase-growth-factor-receptor-volynets/3a9458739a475b88b84fecb6ebbea797/?utm_source=chatgpt]. Similarly, novel head-to-head bisbenzimidazole compounds have been synthesized and shown to bind in the A/T minor groove region of B-DNA duplexes, exhibiting potent growth inhibition across an ovarian carcinoma cell line panel (Mann et al., 2001)[https://consensus.app/papers/class-symmetric-bisbenzimidazolebased-groovebinding-mann/002755161a95551486527256e8bd6f6f/?utm_source=chatgpt].

Biofilm Inhibition

A non-bactericidal approach to inhibiting biofilm formation in Pseudomonas aeruginosa was developed using 5,6-dimethyl-2-aminobenzimidazole (DMABI). This compound was encapsulated in thin films of a biocompatible polymer and released to inhibit biofilm formation by up to 75-90% on surfaces, demonstrating a novel method for biofilm prevention without promoting bacterial resistance (Broderick et al., 2013)[https://consensus.app/papers/surface‐mediated-release-small‐molecule-modulator-broderick/d2283d60c1ea5b158e53e6226052a5b9/?utm_source=chatgpt].

Antimicrobial and Antiprotozoal Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial, antiprotozoal, and antifungal activities. Some derivatives showed remarkable activity against nosocomial strains and gram-positive and gram-negative bacteria, with certain compounds exhibiting potent antiprotozoal activity (Kazimierczuk et al., 2002)[https://consensus.app/papers/synthesis-antiprotozoal-activity-nitro-kazimierczuk/f3444eaa67c75172b19f7974adfdb349/?utm_source=chatgpt].

DNA/RNA Binding and Biological Activity

Benzimidazole-based systems, including those involving 5,6-dimethoxybenzimidazole, have shown significant interaction with DNA and interference with DNA-associated processes, indicating their relevance in developing drugs targeting DNA and its processes (Bhattacharya & Chaudhuri, 2008)[https://consensus.app/papers/implications-benzimidazole-derivatives-drugs-designed-bhattacharya/a84230b283e653e1b1384974b06766d2/?utm_source=chatgpt].

Safety and Hazards

5,6-Dimethoxybenzimidazole is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Benzimidazoles, including 5,6-Dimethoxybenzimidazole, possess a wide range of biological activities and are significantly utilized in medicines and as pesticides . They are intriguing subjects for further study due to their diverse biological activities .

Eigenschaften

IUPAC Name

5,6-dimethoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUUHKQHOSMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345024
Record name 5,6-Dimethoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxybenzimidazole

CAS RN

72721-02-9
Record name 5,6-Dimethoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxybenzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxybenzimidazole
Reactant of Route 3
Reactant of Route 3
5,6-Dimethoxybenzimidazole
Reactant of Route 4
Reactant of Route 4
5,6-Dimethoxybenzimidazole
Reactant of Route 5
Reactant of Route 5
5,6-Dimethoxybenzimidazole
Reactant of Route 6
Reactant of Route 6
5,6-Dimethoxybenzimidazole

Q & A

Q1: How does 5,6-Dimethoxybenzimidazole interact with its target to exert its inhibitory effect on gastric acid secretion?

A1: While the provided research papers do not explicitly detail the mechanism of action for all 5,6-Dimethoxybenzimidazole derivatives, they primarily focus on their activity as H+, K+-ATPase inhibitors. [, ] H+, K+-ATPase, also known as the proton pump, is the enzyme responsible for the final step of gastric acid secretion in the stomach. By inhibiting this enzyme, compounds like 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (S 3337) can effectively reduce gastric acid production. [] Further research is needed to fully elucidate the specific binding interactions and downstream effects of various 5,6-Dimethoxybenzimidazole derivatives on H+, K+-ATPase.

Q2: What is the structure-activity relationship (SAR) observed for 5,6-Dimethoxybenzimidazole derivatives in the context of gastric acid inhibition?

A2: The research highlights that substitutions on the benzimidazole ring, particularly at the 2-position, significantly influence the inhibitory potency against H+, K+-ATPase. [, ] For instance, introducing a 2-(2-ethylaminobenzylsulfinyl) group, as seen in S 3337, led to potent inhibition of gastric acid secretion in pylorus-ligated rats. [] This suggests that the presence of specific substituents at this position is crucial for interacting with the target enzyme and may influence the compound's overall pharmacokinetic properties. Further studies exploring various substitutions on the 5,6-Dimethoxybenzimidazole scaffold could help establish a more detailed SAR profile and guide the development of more potent and selective gastric acid inhibitors.

Q3: How does the efficacy of 5,6-Dimethoxybenzimidazole derivatives as gastric acid inhibitors compare to established drugs like omeprazole?

A3: The research directly compares the in vivo efficacy of 2-(5-methyl-2-picolylsulfinyl)-1H-thieno[3.4-d]imidazole (S 1924), a close analogue of 5,6-Dimethoxybenzimidazole, with omeprazole. In models like stomach-lumen-perfused rats and Heidenhain pouch dogs, S 1924 demonstrated similar efficacy to omeprazole in suppressing gastric acid secretion. [] Interestingly, while S 3337 was effective in pylorus-ligated rats, it showed reduced efficacy in the other models, highlighting the importance of comprehensive in vivo evaluation. [] These findings suggest that certain 5,6-Dimethoxybenzimidazole derivatives hold promise as potential alternatives to existing proton pump inhibitors like omeprazole, warranting further investigation into their clinical potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.